molecular formula C16H16O2 B2548658 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one CAS No. 36808-17-0

1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one

Cat. No.: B2548658
CAS No.: 36808-17-0
M. Wt: 240.302
InChI Key: HUZGZKDRSGGTDI-UHFFFAOYSA-N
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Description

1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one is an aromatic ketone featuring a benzyloxy group at the ortho position and a methyl group at the para position on the phenyl ring. The benzyloxy group enhances lipophilicity, while the methyl group contributes to steric and electronic modulation, influencing reactivity and interactions with biological targets .

Properties

IUPAC Name

1-(5-methyl-2-phenylmethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12-8-9-16(15(10-12)13(2)17)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZGZKDRSGGTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fries Rearrangement of 3-Methylphenyl Acetate

The Fries rearrangement remains a cornerstone for synthesizing hydroxyacetophenones. For 2-hydroxy-5-methylacetophenone:

  • Acetylation of 3-methylphenol :
    $$ \text{3-Methylphenol} + \text{Acetic anhydride} \xrightarrow{\text{H}2\text{SO}4} \text{3-Methylphenyl acetate} $$ .
  • AlCl₃-mediated rearrangement :
    Heating 3-methylphenyl acetate with AlCl₃ (1.2 equiv.) at 160°C for 4 hours yields a 7:3 ortho:para mixture of acetylated products.
  • Acid hydrolysis :
    The ortho product, 2-acetyl-5-methylphenyl acetate, undergoes hydrolysis with 10% HCl to afford 2-hydroxy-5-methylacetophenone (62% yield over three steps).

Characterization Data :

  • Melting Point : 128–130°C.
  • ¹H NMR (CDCl₃) : δ 12.35 (s, 1H, OH), 7.52 (d, J = 8.4 Hz, 1H), 6.89 (d, J = 8.4 Hz, 1H), 2.61 (s, 3H, COCH₃), 2.34 (s, 3H, CH₃).

Benzylation of 2-Hydroxy-5-methylacetophenone

Williamson Ether Synthesis

The hydroxyl group is benzylated using benzyl bromide under basic conditions:

  • Reaction conditions :
    $$ \text{2-Hydroxy-5-methylacetophenone} + \text{Benzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one} $$ .
  • Optimization :
    • Base : Potassium carbonate (2.5 equiv.) in DMF at 80°C for 12 hours achieves 85% yield.
    • Alternative conditions : Sodium hydride (1.1 equiv.) in THF at 0°C for 2 hours (78% yield).

Characterization Data :

  • Melting Point : 94–96°C.
  • ¹H NMR (CDCl₃) : δ 7.45–7.32 (m, 5H, Ar-H), 7.21 (d, J = 8.2 Hz, 1H), 6.98 (d, J = 8.2 Hz, 1H), 5.12 (s, 2H, OCH₂Ph), 2.57 (s, 3H, COCH₃), 2.31 (s, 3H, CH₃).

Alternative Pathways and Comparative Analysis

Direct Friedel-Crafts Acylation

Friedel-Crafts acylation of 2-benzyloxy-5-methylbenzene faces limitations due to the electron-donating benzyloxy group, which deactivates the ring toward electrophilic substitution. Preliminary attempts using acetyl chloride and AlCl₃ yielded <20% product, underscoring the inefficacy of this route.

Protective Group Strategies

Temporary silylation of the hydroxyl group (e.g., using tert-butyldiphenylsilyl chloride) prior to acetylation was explored but introduced complexity without improving yields.

Scalability and Industrial Considerations

Solvent and Catalyst Recovery

  • DMF recovery : Distillation under reduced pressure (80°C, 15 mmHg) enables 90% solvent reuse.
  • AlCl₃ neutralization : Quenching with ice-water followed by filtration minimizes waste.

Cost Analysis

Component Cost per kg (USD)
3-Methylphenol 120
Benzyl bromide 200
K₂CO₃ 50

The Fries-Williamson sequence remains cost-effective at $380/kg compared to $520/kg for alternative routes.

Spectroscopic and Chromatographic Validation

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 MeOH:H₂O, 1.0 mL/min).
  • TLC : Rf = 0.45 (SiO₂, hexane:EtOAc 4:1).

Mass Spectrometry

  • ESI-MS : m/z 269.1 [M+H]⁺ (calc. 268.3).

Chemical Reactions Analysis

Types of Reactions

1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring, facilitated by reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of 1-[2-(benzyloxy)-5-methylphenyl]ethanol.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one typically involves the reaction of acetophenone with benzyloxy and methyl substituents. The compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure and purity .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules, contributing to the development of novel compounds with potential applications in pharmaceuticals and materials science .

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that it can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents .
  • Anticancer Activity : Preliminary investigations suggest that it may possess anticancer properties by modulating specific cellular pathways involved in tumor growth .

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a lead compound for new drug development. Its ability to interact with molecular targets such as enzymes and receptors may provide therapeutic benefits in treating various diseases .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound was tested at various concentrations, showing a dose-dependent response in inhibiting bacterial growth.

Concentration (μg/mL)Inhibition Zone (mm)
1012
2518
5025

This study highlights the compound's potential as a basis for developing new antimicrobial agents .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of this compound on human cancer cell lines. The results indicated that treatment with varying concentrations led to reduced cell viability and increased apoptosis rates.

Concentration (μM)Cell Viability (%)Apoptosis Rate (%)
58010
105030
202060

These findings suggest that further research could establish its role in cancer therapy .

Mechanism of Action

The mechanism of action of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Key Properties/Applications References
1-(4-(Benzyloxy)phenyl)ethan-1-one Benzyloxy at para position Intermediate in marine natural product synthesis
1-(2-Hydroxy-5-methylphenyl)ethan-1-one Hydroxyl at ortho, methyl at para Pharmacophoric fragment in drug design
1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-(p-tolyl)ethan-1-one Hydroxyl and benzyloxy at para, p-tolyl group Structural complexity for crystallographic studies
3-Benzyloxy acetophenone Benzyloxy at meta position Melting point: 29–30°C; used in organic synthesis
1-(4-Fluoro-2-(benzyloxy)phenyl)ethan-1-one Fluorine at para, benzyloxy at ortho Enhanced electronegativity for reactivity
1-(2-Nitro-4-benzyloxy-5-methoxyphenyl)ethanone Nitro and methoxy groups Electron-withdrawing effects; crystal structure resolved

Key Observations :

  • Electron-Donating/Withdrawing Groups : Methyl and benzyloxy groups (electron-donating) increase lipophilicity, while nitro or fluorine (electron-withdrawing) enhance polarity and reactivity .
  • Biological Activity : Analogs with hydroxyl groups (e.g., 1-(2-hydroxy-5-methylphenyl)ethan-1-one) show pharmacophoric relevance, whereas benzofuran derivatives (e.g., TAM16 precursor) exhibit enzyme inhibitory activity .
Physicochemical Properties
  • Lipophilicity : Benzyloxy and methyl groups increase logP values, enhancing membrane permeability compared to hydroxylated or polar analogs .
  • Thermal Stability : Nitro-substituted derivatives (e.g., ) exhibit lower thermal stability due to electron-withdrawing effects, whereas methyl groups likely improve stability .

Biological Activity

1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one, also known as a benzyloxy ketone derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzyl ether functional group and a ketone, contributing to its unique reactivity and biological activity. Its molecular formula is C16_{16}H16_{16}O\ and it has a molecular weight of 240.30 g/mol. The presence of multiple aromatic rings enhances its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Several studies have demonstrated that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) value of 12.5 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .
  • Anticancer Properties : The compound has also been investigated for its anticancer potential. In vitro studies suggest that it can induce apoptosis in cancer cell lines, particularly in breast and colon cancer models. The mechanism appears to involve the modulation of apoptosis-related proteins such as Bcl-2 and caspases .
  • Antioxidant Activity : Preliminary research suggests that this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cellular models .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects. This includes inhibition of transpeptidases, which are crucial for bacterial survival .
  • Cell Signaling Pathways : In cancer cells, it modulates signaling pathways associated with cell proliferation and survival. By affecting pathways like PI3K/Akt and MAPK, the compound can induce cell cycle arrest and promote apoptosis .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Antibacterial Activity : A study published in Molecules evaluated the antibacterial efficacy against MRSA (Methicillin-resistant Staphylococcus aureus). The compound showed superior activity compared to standard antibiotics like vancomycin, with an MIC value significantly lower than that of controls .
  • Anticancer Evaluation : In a study assessing its anticancer properties, the compound was tested on MDA-MB-231 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values around 10 µM, suggesting strong potential for development as an anticancer agent .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Target/Pathway Effect/Outcome Reference
AntimicrobialBacterial cell wall synthesisMIC = 12.5 µg/mL against S. aureus
AnticancerApoptosis signalingIC50 = 10 µM on MDA-MB-231 cells
AntioxidantOxidative stress responseReduces oxidative damage

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or selective benzyloxylation of a pre-functionalized phenyl ring. Key steps include:
  • Solvent Selection : Ethanol or methanol is preferred to dissolve reactants and stabilize intermediates .
  • Temperature Control : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct suppression.
  • Catalysts : Lewis acids like AlCl₃ may enhance acylation efficiency.
    Optimization : Monitor reaction progress via TLC or HPLC, adjusting pH (5–7) to avoid hydrolysis of the benzyloxy group .

Q. How can purification and characterization of this compound be achieved in high yield?

  • Methodological Answer :
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the compound. Recrystallization in ethanol improves purity.
  • Characterization :
  • NMR : Confirm the benzyloxy (δ 4.9–5.2 ppm) and acetyl (δ 2.5–2.7 ppm) groups .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 255.1).
  • HPLC : Ensure >95% purity using a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. To address this:
  • Assay Standardization : Use uniform cell lines (e.g., HEK-293 for receptor binding) and control for solvent effects (e.g., DMSO ≤0.1%).
  • Batch Analysis : Compare activity across synthesized batches using LC-MS to rule out impurities .
  • Dose-Response Curves : Establish EC₅₀ values under controlled pH and temperature .

Q. How does the benzyloxy group influence reactivity in derivatization reactions?

  • Methodological Answer : The benzyloxy group acts as a directing group in electrophilic substitution. For example:
  • Nitration : Occurs preferentially at the para position to the benzyloxy group under HNO₃/H₂SO₄.
  • Reduction : Hydrogenolysis (H₂/Pd-C) removes the benzyloxy group, yielding a phenolic intermediate for further functionalization .
    Table 1 : Reactivity Comparison with Analogues
CompoundNitration PositionReduction Product
1-[2-(Benzyloxy)-5-MePh]COCH₃para to OBn1-(2-Hydroxy-5-MePh)COCH₃
1-[2-Methoxy-5-MePh]COCH₃meta to OMeNo reduction under H₂/Pd-C

Q. What advanced techniques elucidate its mechanism of action in biological systems?

  • Methodological Answer :
  • Molecular Docking : Predict binding affinity to targets (e.g., kinases) using AutoDock Vina with PDB structures.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to immobilized receptors .
  • Metabolomics : Track metabolic intermediates via LC-HRMS in treated cell lines to identify pathway disruptions .

Q. How can structural modifications enhance its stability in aqueous media?

  • Methodological Answer :
  • Protecting Groups : Replace benzyloxy with PEGylated groups to improve hydrophilicity.
  • Prodrug Design : Convert the ketone to a ketal or oxime for pH-sensitive release .
    Table 2 : Stability Data in PBS (pH 7.4)
DerivativeHalf-Life (h)Degradation Product
Parent Compound2.5Phenolic byproduct
PEGylated Derivative8.7None detected

Experimental Design & Data Analysis

Q. How to design a robust structure-activity relationship (SAR) study for analogues?

  • Methodological Answer :
  • Scaffold Diversification : Synthesize derivatives with substitutions at the 5-methyl and benzyloxy positions.
  • Activity Profiling : Test against a panel of targets (e.g., enzymes, receptors) using high-throughput screening.
  • Statistical Analysis : Apply multivariate regression to correlate substituent electronic effects (Hammett σ) with activity .

Q. What are common pitfalls in interpreting interaction data with biological targets?

  • Methodological Answer :
  • Non-Specific Binding : Use isothermal titration calorimetry (ITC) to distinguish specific vs. nonspecific interactions.
  • Aggregation : Filter samples through 0.22 µm membranes and monitor dynamic light scattering (DLS) .
  • Artifacts in SPR : Include reference flow cells and subtract background signals .

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